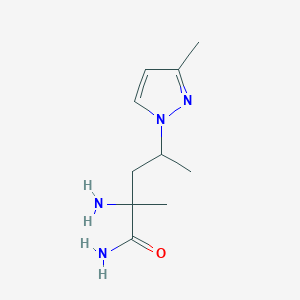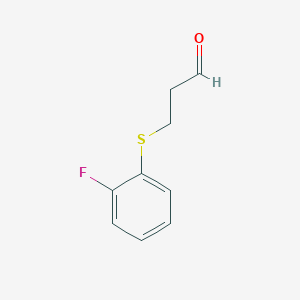
2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group. This compound is notable for its utility in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonate esters.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions typically require mild to moderate temperatures and may be catalyzed by bases or acids.
Major Products
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups.
Biology: Employed in the modification of biomolecules for labeling and detection.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can then react with various nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethoxy)tetrahydropyran: A related compound with similar reactivity but lacking the sulfonyl chloride group.
Tetrahydropyranylethyleneglycol: Another related compound used in organic synthesis.
Uniqueness
2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives.
Properties
Molecular Formula |
C9H17ClO5S |
|---|---|
Molecular Weight |
272.75 g/mol |
IUPAC Name |
2-[2-(oxan-4-yloxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO5S/c10-16(11,12)8-7-14-5-6-15-9-1-3-13-4-2-9/h9H,1-8H2 |
InChI Key |
CUEXSRFHGKDTNV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13636296.png)


![2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde](/img/structure/B13636316.png)





